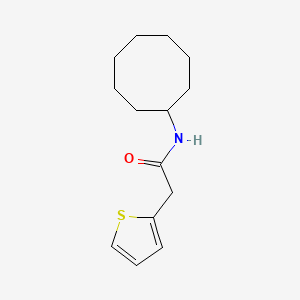
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as LY294002, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes that play a critical role in cell signaling pathways. LY294002 has been extensively studied for its ability to modulate PI3K activity and its potential therapeutic applications.
Mécanisme D'action
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of PI3Ks and blocking their activity. This prevents the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream effectors such as Akt and mTOR. By inhibiting PI3K activity, 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide can modulate a wide range of cellular processes and signaling pathways.
Biochemical and Physiological Effects:
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and signaling pathway involved. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as improve insulin sensitivity and glucose uptake in diabetic models. 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to modulate immune responses and inflammation, and may have potential therapeutic applications in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its potent and selective inhibition of PI3Ks, which allows for precise modulation of signaling pathways. It is also relatively easy to use and has been extensively studied in a wide range of experimental systems. However, one limitation of 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its potential off-target effects, as it may inhibit other kinases and signaling pathways in addition to PI3Ks. Careful experimental design and controls are necessary to ensure that observed effects are due to specific inhibition of PI3Ks.
Orientations Futures
There are many potential future directions for research involving 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective PI3K inhibitors, which may have improved therapeutic applications. Another area of interest is the investigation of the role of PI3Ks in various diseases and physiological processes, and the development of novel therapies that target these pathways. Finally, the potential off-target effects of 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide and other PI3K inhibitors should be further investigated to improve experimental design and interpretation of results.
Applications De Recherche Scientifique
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is widely used in scientific research to investigate the role of PI3Ks in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, which are involved in a wide range of signaling pathways, including cell growth, proliferation, differentiation, and survival. 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been used to study the role of PI3Ks in cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
8-methyl-N-(2-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-7-5-11-20-21(24(28)26-14-12-18-8-3-2-4-9-18)15-22(27-23(17)20)19-10-6-13-25-16-19/h2-11,13,15-16H,12,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMNYMLRMJXRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-chloro-5-[({4-[(diethylamino)sulfonyl]phenyl}amino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4848501.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4848504.png)
![methyl [4-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4848523.png)
![5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazole](/img/structure/B4848524.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-cyclohexylpropanoate](/img/structure/B4848528.png)
![6-(4-ethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4848534.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4848540.png)
![methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4848546.png)

![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4848551.png)
![2-bromo-N-{4-[4-methyl-5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4848560.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4848581.png)
![2-cyano-N-cyclohexyl-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B4848589.png)
![8-(3-bromo-4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4848592.png)